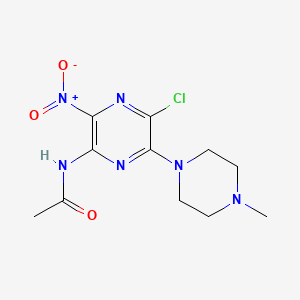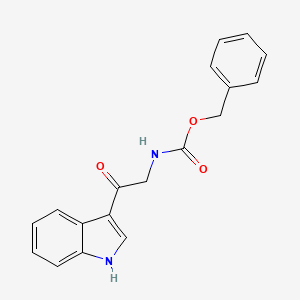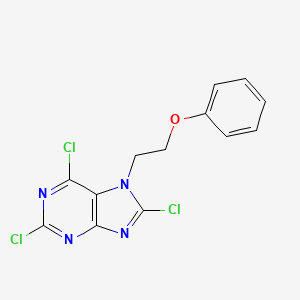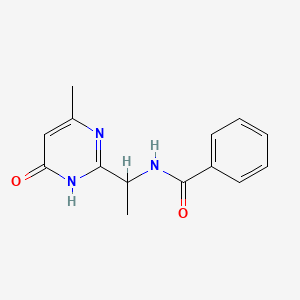![molecular formula C28H27N3O6 B12922422 3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid CAS No. 20762-34-9](/img/structure/B12922422.png)
3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features a combination of indole, benzyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps may include:
Protection of the amino group: Using benzyloxycarbonyl (Cbz) as a protecting group.
Coupling reactions: Utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.
Deprotection: Removing the Cbz group under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative, while reduction of a nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Biochemistry: The compound can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The indole and phenyl groups can participate in π-π stacking interactions, while the amide bonds can form hydrogen bonds with the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
20762-34-9 |
|---|---|
Molekularformel |
C28H27N3O6 |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H27N3O6/c32-21-12-10-18(11-13-21)14-25(27(34)35)30-26(33)24(15-20-16-29-23-9-5-4-8-22(20)23)31-28(36)37-17-19-6-2-1-3-7-19/h1-13,16,24-25,29,32H,14-15,17H2,(H,30,33)(H,31,36)(H,34,35) |
InChI-Schlüssel |
SMLAYVNSQQMPHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


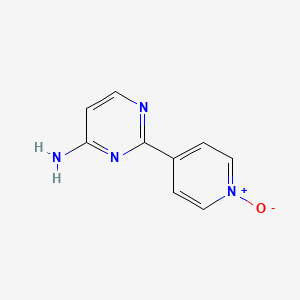
![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)


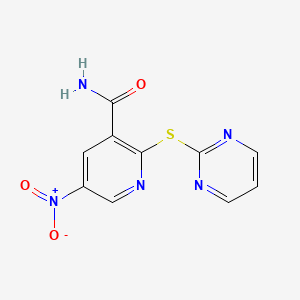
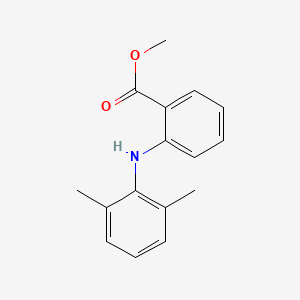
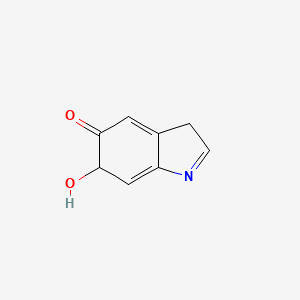
![1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B12922373.png)
